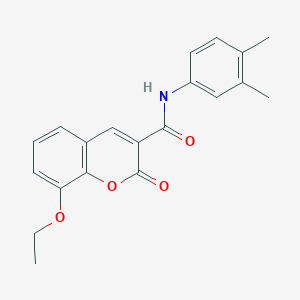

![molecular formula C19H25N5O3S B6479966 4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 941243-37-4](/img/structure/B6479966.png)

4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a part of the class of organic compounds known as phenylpiperazines . It’s a radioligand for colony-stimulating factor 1 receptor (CSF1R) with the potential for imaging neuroinflammation in human subjects with positron emission tomography (PET) .

Synthesis Analysis

The synthesis of this compound involves the preparation of fluoro analogs of CPPC with higher affinity to provide the potential for labeling with longer-lived fluorine-18 . The radiotracer product can be produced in good radiochemical yield (> 60 mCi (2.22 GBq) at end-of-synthesis (EOS)), at high specific activity (molar activity > 11,435 mCi/μmole (423 GBq/μmole) at EOS) and high chemical and radiochemical purity .Molecular Structure Analysis

The molecular formula of the compound is C22H27N5O2 . The InChI Code is 1S/C22H27N5O2/c1-25-11-13-26 (14-12-25)17-5-7-19 (20 (15-17)27-9-3-2-4-10-27)24-22 (28)21-8-6-18 (16-23)29-21/h5-8,15H,2-4,9-14H2,1H3, (H,24,28) .Physical and Chemical Properties Analysis

The compound is a fine-crystalline white or beige substance, insoluble in EtOH, poorly soluble in acetone, and readily soluble in DMF and DMSO .Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit kinases such as aurora kinase a and serine/threonine-protein kinase plk1 .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s plausible that it interacts with its targets (like aurora kinase a and serine/threonine-protein kinase plk1) by binding to their active sites, thereby inhibiting their activity .

Biochemical Pathways

Given its potential kinase inhibition, it could impact cell cycle regulation and other kinase-related pathways .

Pharmacokinetics

A related compound has been produced in good radiochemical yield and high specific activity, suggesting potential for bioavailability .

Result of Action

Kinase inhibitors typically result in the disruption of cell cycle progression and potentially induce apoptosis .

Orientations Futures

The compound has potential applications in PET imaging for neuroinflammation. Further development of the compound in non-human primate models of neuroinflammation with demonstration of CSF1R-specific binding would be required to warrant the fluorine-18 labeling of the compound with a view to possible application in human subjects .

Analyse Biochimique

Biochemical Properties

It is known that the compound has been used in the cyanation of arenes

Molecular Mechanism

The molecular mechanism of action of 4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is not well-defined. It is known that the compound has been used in the cyanation of arenes

Propriétés

IUPAC Name |

4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3S/c1-4-24(5-2)28(25,26)16-8-6-15(7-9-16)18-21-17(14-20)19(27-18)23-12-10-22(3)11-13-23/h6-9H,4-5,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFCXJJTMHLDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B6479888.png)

![6,8-dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B6479917.png)

![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479947.png)

![4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479955.png)

![4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479958.png)

![4-(4-cyano-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B6479962.png)

![5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6479973.png)

![5-{[(oxolan-2-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6479987.png)

![5-(4-methylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6479991.png)

![2-[4-(piperidine-1-sulfonyl)phenyl]-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B6479999.png)

![5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480003.png)

![5-{[(4-methylphenyl)methyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480009.png)